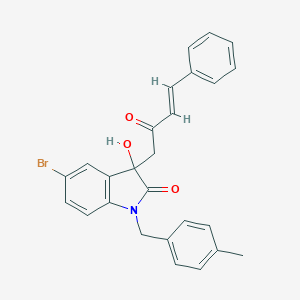
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the development of PKC inhibitors has been an active area of research in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one phosphorylates downstream targets, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one are primarily related to its inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can lead to the suppression of cell growth and induction of apoptosis. Additionally, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may have therapeutic potential for these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments are primarily related to its potent inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a crucial enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can lead to the suppression of cell growth and induction of apoptosis. Additionally, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may have therapeutic potential for these diseases.
The limitations of using 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments are primarily related to its toxicity and solubility. The compound has been shown to exhibit cytotoxicity against normal cells at high concentrations. Additionally, the compound has poor solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the structure-activity relationship of the compound to identify more potent and selective 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibitors. Additionally, the therapeutic potential of the compound for various diseases, including cancer, diabetes, and neurodegenerative disorders, should be further explored in preclinical and clinical studies. Finally, the pharmacokinetics and pharmacodynamics of the compound should be characterized to determine the optimal dosing regimen and potential drug-drug interactions.
Méthodes De Synthèse
The synthesis of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 5-bromo-3-hydroxyindole, which is reacted with 4-methylbenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst to form the final product.
Applications De Recherche Scientifique
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It is believed that the compound exerts its anticancer effects by inhibiting 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one, which is overexpressed in many cancer cells.
Propriétés
Nom du produit |
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C26H22BrNO3 |
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
5-bromo-3-hydroxy-1-[(4-methylphenyl)methyl]-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
InChI |
InChI=1S/C26H22BrNO3/c1-18-7-9-20(10-8-18)17-28-24-14-12-21(27)15-23(24)26(31,25(28)30)16-22(29)13-11-19-5-3-2-4-6-19/h2-15,31H,16-17H2,1H3/b13-11+ |
Clé InChI |
HVNJHXIRJNSFTQ-ACCUITESSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)/C=C/C4=CC=CC=C4)O |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B252795.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B252797.png)
![5-nitro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B252798.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B252801.png)

![3-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B252805.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B252808.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B252809.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B252810.png)
![2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B252811.png)
![3,4-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B252813.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B252815.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B252816.png)
![4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B252818.png)